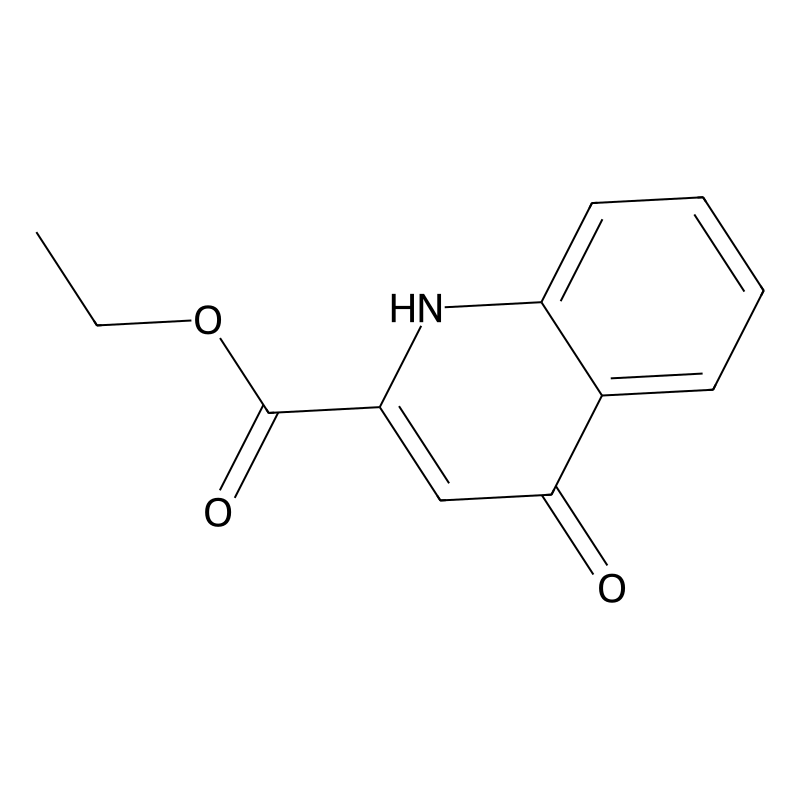

Ethyl 4-hydroxyquinoline-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-hydroxyquinoline-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 217.22 g/mol. It is characterized by a quinoline structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This compound has various physical properties, including a melting point of 216-218 °C and a boiling point of approximately 343.7 °C at 760 mmHg . Ethyl 4-hydroxyquinoline-2-carboxylate is also known by synonyms such as Ethyl-4-hydroxy-2-quinolinecarboxylate and Kynurenic acid ethyl ester, indicating its structural and functional relationships with other compounds .

The mechanism of action of Ethyl 4-hydroxyquinoline-2-carboxylate is not fully understood. However, due to its structural similarity to Kynurenic Acid, it may possess some of the same biological activities. Kynurenic Acid has been implicated in various physiological processes, including acting as a neuroprotectant, an antioxidant, and a modulator of the immune system []. Further research is needed to elucidate the specific mechanism of action of Ethyl 4-hydroxyquinoline-2-carboxylate.

Potential Anticonvulsant Properties:

E4HQ has been investigated for its potential anticonvulsant properties. Studies have shown that it exhibits protective effects against seizures in animal models []. The mechanism of action is not fully understood, but it is believed to involve modulation of neurotransmitter systems, particularly the glutamatergic system [].

Inhibition of Enzymes:

E4HQ has been shown to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase []. These enzymes play a role in the nervous system, and their inhibition may have potential implications for the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity:

Some studies suggest that E4HQ may possess antimicrobial activity against certain bacteria and fungi []. However, more research is needed to determine the effectiveness and potential applications of E4HQ as an antimicrobial agent.

Other Potential Applications:

E4HQ has also been explored for its potential use in other areas of scientific research, such as:

- Ester Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield 4-hydroxyquinoline-2-carboxylic acid and ethanol.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Oxidation Reactions: The compound may be oxidized to form corresponding quinone derivatives under specific conditions.

Ethyl 4-hydroxyquinoline-2-carboxylate exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an agonist for G protein-coupled receptors, specifically GPR35, which plays roles in various physiological processes . Additionally, it has shown promise in neuroprotective studies due to its structural similarity to kynurenic acid, which is known for its neuroprotective properties.

Several methods exist for synthesizing Ethyl 4-hydroxyquinoline-2-carboxylate:

- Condensation Reactions: The synthesis often involves the condensation of ethyl anthranilate with appropriate aldehydes or ketones under acidic conditions.

- Alkylation: Another method includes the alkylation of 4-hydroxyquinoline-2-carboxylic acid with ethyl bromide in the presence of a base such as sodium hydride.

- Cyclization: Cyclization reactions involving ortho-substituted anilines can also yield this compound through cyclization processes that form the quinoline structure.

Ethyl 4-hydroxyquinoline-2-carboxylate has diverse applications across several fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents due to its bioactive properties.

- Agricultural Chemicals: The compound is investigated for potential use as a fungicide or herbicide owing to its biological activity.

- Research: It is utilized in biochemical research for studying receptor interactions and signaling pathways.

Studies have indicated that Ethyl 4-hydroxyquinoline-2-carboxylate interacts with several biological targets, particularly G protein-coupled receptors. Its ability to activate GPR35 suggests potential implications in treating conditions related to inflammation and pain . Further interaction studies are necessary to elucidate its full pharmacological profile and therapeutic potential.

Ethyl 4-hydroxyquinoline-2-carboxylate shares structural similarities with several other compounds, making it unique in its properties and applications. Here are some similar compounds for comparison:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-hydroxyquinoline-2-carboxylate | 5965-59-3 | Similar structure; methyl group instead of ethyl |

| 4-Hydroxyquinoline-2-carboxylic Acid | 492-27-3 | Parent compound; lacks ethoxy group |

| Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | 1422284-64-7 | Contains trifluoromethyl group; different reactivity |

| Ethyl 3-aminoquinoline-2-carboxylate | 62235-59-0 | Amino substitution; different biological activity |

| Ethyl 5-(hydroxymethyl)picolinate | 50501-35-4 | Picolinate structure; different applications |

The uniqueness of Ethyl 4-hydroxyquinoline-2-carboxylate lies in its specific receptor interactions and potential therapeutic applications that differentiate it from these similar compounds .

Systematic Nomenclature and Molecular Formula Analysis

Ethyl 4-hydroxyquinoline-2-carboxylate (CAS Registry Number: 24782-43-2) possesses the molecular formula C₁₂H₁₁NO₃ with a molecular weight of 217.22 g/mol. The compound is systematically named according to IUPAC nomenclature as ethyl 4-oxo-1H-quinoline-2-carboxylate, reflecting its predominant tautomeric form under standard conditions. Alternative nomenclature includes 2-quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, emphasizing the carboxylic acid ester functionality.

The structural identity is further confirmed through various chemical identifiers. The InChI notation provides: InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14). The canonical SMILES representation is expressed as CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1, illustrating the quinoline ring system with the ethyl carboxylate substituent at position 2 and the oxo group at position 4.

Multiple synonyms exist for this compound, including ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate and ethyl 4-hydroxy-2-quinolinecarboxylate. The compound is also referenced with alternative CAS numbers, specifically 13720-90-6, which appears in certain databases, though 24782-43-2 remains the primary registry number.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic analysis reveals important structural features of ethyl 4-hydroxyquinoline-2-carboxylate and related quinoline derivatives. Studies of similar quinoline esters demonstrate that the quinoline ring system maintains planarity, with the carboxylate group adopting specific orientational preferences relative to the quinoline scaffold. The crystal structure analysis of related compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate, shows that the quinoline rings are fused almost coaxially with minimal dihedral angles between the aromatic planes.

In quinoline carboxylates, the carboxylate group typically assumes an antiperiplanar conformation relative to the quinoline nucleus, as evidenced by torsion angles approaching 180°. This geometric arrangement minimizes steric interactions while maintaining optimal electronic conjugation between the ester functionality and the aromatic system. The three-dimensional molecular structure demonstrates that the ethyl ester group extends away from the quinoline plane, reducing intramolecular steric hindrance.

Crystal packing analysis indicates that molecules of ethyl 4-hydroxyquinoline-2-carboxylate and related structures form chains through intermolecular hydrogen bonding interactions. These weak C—H⋯O hydrogen bonds propagate along specific crystallographic directions, contributing to the overall stability of the crystal lattice. The molecular packing efficiency is enhanced by π-π stacking interactions between adjacent quinoline rings, a characteristic feature of planar aromatic systems.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for ethyl 4-hydroxyquinoline-2-carboxylate. The ¹H NMR spectrum typically exhibits characteristic signals for the quinoline aromatic protons in the range of 7.35-8.06 ppm, with specific coupling patterns reflecting the substitution pattern. The ethyl ester protons appear as a characteristic quartet for the OCH₂ group around 4.24 ppm and a triplet for the terminal CH₃ group at approximately 1.28 ppm.

¹³C NMR analysis reveals distinct carbon environments corresponding to the quinoline carbons, with the carbonyl carbon of the ester group typically appearing around 167 ppm and the 4-position carbon showing characteristic chemical shifts dependent on the tautomeric form. The aromatic carbon signals provide valuable information about the electronic environment within the quinoline ring system.

Infrared (IR) spectroscopy demonstrates characteristic absorption frequencies for functional groups present in the molecule. The carbonyl stretch of the ester group typically appears at 1717 cm⁻¹, while aromatic C=C stretches are observed in the 1400-1600 cm⁻¹ region. The presence of N-H and O-H stretching vibrations in the 2900-3400 cm⁻¹ range indicates hydrogen bonding capabilities and tautomeric behavior.

UV-Vis spectroscopy reveals absorption characteristics typical of quinoline derivatives, with electronic transitions corresponding to π-π* and n-π* excitations. The absorption spectrum provides information about the electronic structure and conjugation within the quinoline system, with specific wavelengths dependent on the substitution pattern and protonation state.

Tautomeric Behavior and Protonation States

Ethyl 4-hydroxyquinoline-2-carboxylate exhibits significant tautomeric behavior, existing in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. This tautomerism represents a fundamental characteristic of 4-substituted quinolines, where the compound can exist as either the enol (hydroxy) form or the keto (oxo) form. The equilibrium position between these tautomers depends on various factors including pH, solvent environment, and temperature.

Theoretical calculations using density functional theory (DFT) methods indicate that quinoline derivatives generally show preference for the hydroxyquinoline form over the quinolone tautomer. The energy difference between these forms typically ranges from 27-38 kJ/mol, favoring the hydroxy form. This preference is attributed to enhanced aromaticity in both rings of the hydroxyquinoline structure compared to the quinolone form, where the nitrogen-containing ring loses aromatic character.

The protonation behavior of ethyl 4-hydroxyquinoline-2-carboxylate varies significantly with pH conditions. In acidic solutions, protonation occurs primarily at the quinoline nitrogen, affecting the tautomeric equilibrium and spectroscopic properties. Neutral and basic conditions favor different protonation states, influencing both the electronic structure and hydrogen bonding patterns.

Experimental evidence from matrix isolation infrared spectroscopy confirms the predominance of the hydroxyquinoline form under isolated conditions. No traces of the 4-oxoquinoline tautomer were detected in experimental IR spectra, supporting theoretical predictions about the preferred tautomeric structure. The tautomeric behavior has significant implications for biological activity, as the different forms may exhibit distinct pharmacological properties and binding affinities.

Traditional Synthetic Routes via Cyclocondensation Reactions

The synthesis of ethyl 4-hydroxyquinoline-2-carboxylate through traditional cyclocondensation reactions represents one of the most established methodologies in quinoline chemistry [1]. The Conrad-Limpach reaction serves as the foundational approach, wherein aniline derivatives react with diethyl acetoacetate under controlled thermal conditions [3]. This classical method involves the formation of an enamine intermediate followed by thermal cyclization to yield the desired quinoline-2-carboxylate structure [3].

The cyclocondensation process typically employs isatoic anhydride as a key electrophilic component, which undergoes nucleophilic attack by sodium enolate of ethyl acetoacetate [1]. This reaction proceeds through a two-step mechanism where anthranilic acids are first converted to isatoic anhydrides using solid triphosgene in tetrahydrofuran, followed by cyclodehydration in warm dimethylacetamide [1]. The optimal reaction conditions involve heating the mixture to temperatures ranging from 180 to 224 degrees Celsius, with yields typically achieving 58 percent under standard conditions [1] [2].

Alternative cyclocondensation pathways utilize 2-aminobenzaldehydes in combination with beta-nitroacrylates through a multi-step cascade reaction [6]. This approach involves an initial aza-Michael addition, followed by intramolecular Henry reaction, water elimination, and nitrous acid elimination to achieve aromatization of the piperidine core [6]. The reaction proceeds optimally at 70 degrees Celsius under solvent-free conditions, yielding quinoline-2-carboxylate derivatives in moderate to good overall yields ranging from 37 to 64 percent [6] [32].

Table 1: Traditional Cyclocondensation Reaction Conditions

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | Ethyl acetoacetate | 180-224 | 6-8 | 58 | [1] |

| 2-Aminobenzaldehyde | Beta-nitroacrylate | 70 | 18 | 37-64 | [6] |

| Aniline | Dimethyl acetonedicarboxylate | 180 | 6 | 31 | [3] |

The mechanistic pathway involves initial enamine formation through condensation of the amino group with the carbonyl component, followed by intramolecular cyclization and subsequent dehydration [3]. The Conrad-Limpach variant specifically requires high temperature conditions to facilitate ring closure, with the reaction being performed in closed, pressurized vials using microwave heating to achieve temperatures exceeding the solvent boiling point [3].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative approach for quinoline-2-carboxylate production, offering significant advantages in reaction efficiency and environmental sustainability [8] [11]. The application of dynamic microwave power systems enables precise control of reaction parameters, resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods [11].

Optimization studies demonstrate that microwave irradiation at variable duty cycles and power levels provides superior control over the synthesis process [11]. The optimal conditions typically involve 50 percent duty cycle operation at 400 watts power level, achieving temperature ranges of 99 to 161 degrees Celsius depending on the substrate [11]. These conditions consistently produce quinoline derivatives with yields ranging from 60 to 95 percent, representing substantial improvements over traditional thermal methods [11].

The microwave-assisted approach particularly excels in the synthesis of substituted quinoline-2-carboxanilides, where direct amidation processes starting from quinoline-2-carboxylic acid or its esters proceed efficiently [12] [13]. The optimized protocol employs phenyl quinoline-2-carboxylate as the starting material, reacting with substituted anilines at 150 degrees Celsius for one hour under 800 watts microwave irradiation [12]. This methodology eliminates the need for complex aqueous work-up procedures while maintaining excellent functional group tolerance [12].

Table 2: Microwave-Assisted Synthesis Optimization Parameters

| Substrate | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Improvement Factor |

|---|---|---|---|---|---|

| Quinoline-3-carboxylate | 400 | 99 | 1 | 95 | 120x faster |

| Pyrido-quinoline | 400 | 161 | 66 | 88 | 1.8x higher yield |

| Quinoline-2-carboxanilide | 800 | 150 | 60 | 85-95 | 4x faster |

The mechanism of microwave enhancement involves selective heating of polar molecules within the reaction mixture, leading to more uniform temperature distribution and reduced side product formation [11]. The rapid heating achievable through microwave irradiation enables reactions to proceed through kinetically favored pathways, minimizing thermal decomposition and improving overall reaction selectivity [11] [15].

Friedländer quinoline synthesis under microwave conditions demonstrates exceptional efficiency, with reactions completing in as little as 5 minutes when using neat acetic acid as both solvent and catalyst at 160 degrees Celsius [15]. This represents a remarkable improvement over conventional methods that require several days for completion and produce significantly lower yields [15].

Halogenation Pathways for Derivative Production

Halogenation of quinoline-2-carboxylate derivatives provides crucial pathways for accessing functionalized compounds with enhanced biological and pharmaceutical properties [16] [18]. The regioselective halogenation at specific positions of the quinoline ring system enables systematic structure-activity relationship studies and optimization of molecular properties [16].

Metal-free halogenation protocols have been developed using trihaloisocyanuric acid as an economical and atom-efficient halogen source [16] [19]. This methodology achieves exceptional regioselectivity for C5-position halogenation of 8-substituted quinoline derivatives, proceeding under ambient conditions with only 0.36 equivalents of halogenating agent [16] [19]. The reaction demonstrates broad functional group tolerance, accommodating phosphoramidates, tertiary amides, N-alkyl derivatives, and alkoxy quinolines with yields ranging from good to excellent [16].

Alternative halogenation approaches employ N-halosuccinimides in aqueous media for C5-selective functionalization [20]. This metal-free protocol operates smoothly in water using readily available N-chlorosuccinimide, N-bromosuccinimide, and N-iodosuccinimide as halogenation reagents [20]. The method features broad substrate scope and short reaction times, making it particularly suitable for large-scale derivative production [20].

Table 3: Halogenation Reaction Conditions and Selectivity

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|

| Trihaloisocyanuric acid | Air | 25 | 2-6 | C5-selective | 70-95 |

| N-Bromosuccinimide | Water | 25-80 | 1-4 | C5-selective | 65-90 |

| Molecular bromine | Acetic acid | -10 to 25 | 2-8 | C5/C7-mixed | 52-75 |

The halogenation of 8-substituted quinolines proceeds through electrophilic aromatic substitution mechanisms, with the directing effects of the 8-substituent governing regioselectivity [18]. Optimized conditions for mono-bromination involve careful control of stoichiometry, with 1.1 equivalents of molecular bromine producing predominantly 5-bromo derivatives, while 2.1 equivalents favor di-brominated products [18].

Specialized halogenation protocols have been developed for specific derivative classes, including the synthesis of 2-chloroquinoline-carboxylic esters through sequential oxidation and chlorination reactions [30]. This two-stage methodology achieves acceptable yields using readily available reagents and simple purification methods, with overall yields reaching 55 percent for multi-gram scale preparations [30].

Catalytic Methods for Large-Scale Production

The development of efficient catalytic systems for large-scale quinoline-2-carboxylate production has focused on heterogeneous catalysts that combine high activity with excellent recyclability [23] [24]. Graphitic carbon nitride functionalized with Brønsted acid sites represents a breakthrough in metal-free catalytic systems, achieving remarkable acceleration in quinoline formation under mild reaction conditions [23].

Iron-based nanocatalysts have demonstrated exceptional performance in Friedländer quinoline synthesis, with magnetite nanoparticles modified with organic shells providing spherical morphology and average sizes of 20-30 nanometers [24]. These catalysts enable quinoline synthesis from alpha-methylene ketones and 2-aminoaryl ketones with yields of 68-96 percent using minimal catalyst loading of 0.07 milligrams at 60 degrees Celsius [24]. The magnetic nature of these catalysts facilitates easy separation and recovery, with recyclability maintained for up to four cycles [24].

Barium and calcium-based metal-organic framework catalysts offer versatile platforms for quinoline synthesis from ketones and 2-aminoaryl aldehydes or ketones [26]. The 1,3-bis(carboxymethyl)imidazolium linker combined with alkaline earth metals provides excellent catalytic activity under both conventional heating and microwave irradiation conditions [26]. Barium-based catalysts consistently outperform calcium analogues, achieving conversions of 96-99 percent under optimized conditions [26].

Table 4: Catalytic System Performance Comparison

| Catalyst Type | Loading | Temperature (°C) | Time (h) | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| g-C₃N₄-SO₃H | 10 mol% | 80 | 2 | 85-95 | 5 cycles |

| Fe₃O₄@SiO₂ | 0.07 mg | 60 | 2 | 68-96 | 4 cycles |

| Barium-MOF | 10 mol% | 100 | 6 | 96-99 | 4 cycles |

| Nickel NPs | 10 mol% | 110 | 3-8 | 60-90 | 5 cycles |

Copper-based nanocatalysts provide efficient oxidative coupling methodologies for quinoline synthesis through alcohol dehydrogenative coupling reactions [24]. Copper oxide nanoparticles with average sizes of 3.2 nanometers enable quinoline derivative synthesis from 2-aminobenzyl alcohol and carbonyl sources under mild conditions using 3 mole percent catalyst loading at 120 degrees Celsius [24]. The protocol demonstrates excellent substrate scope with high to exceptional yields, particularly for electron-donating and halogen-substituted ketones [24].

Industrial-scale production considerations emphasize the importance of continuous flow reactor systems for efficient heat and mass transfer . Catalytic processes employing Lewis acids or transition metal complexes in continuous flow configurations enable enhanced reaction rates and improved yields compared to batch processes . The implementation of such systems requires careful optimization of residence time, temperature profiles, and catalyst lifetime to achieve economic viability .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant